![molecular formula C11H16N2O3 B13553441 tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate CAS No. 574705-03-6](/img/structure/B13553441.png)
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a hydroxypyridine moiety, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate typically involves the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes. It is often used in assays to study enzyme inhibition and protein interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential as a drug candidate .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-hydroxymethyl)pyridin-2-yl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Comparison: tert-Butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate is unique due to its specific structural features, such as the hydroxypyridine moiety and the carbamate group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the hydroxypyridine group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
574705-03-6 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-9(14)5-4-6-12-8/h4-6,14H,7H2,1-3H3,(H,13,15) |
Clé InChI |
OQJJLMHYLGVXNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
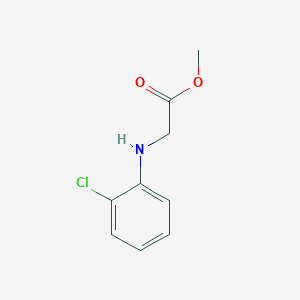
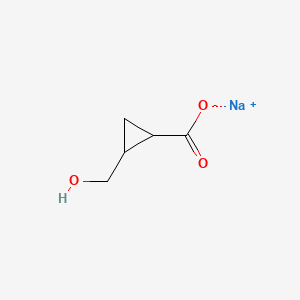
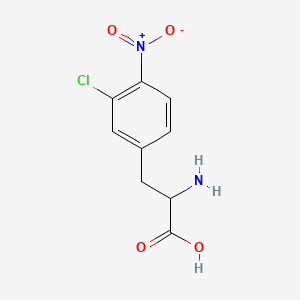
![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)


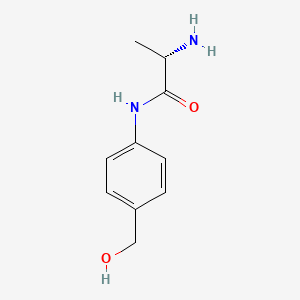
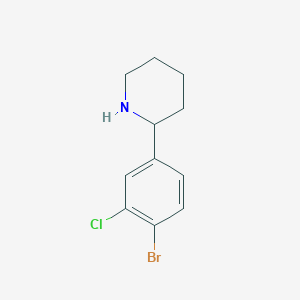
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
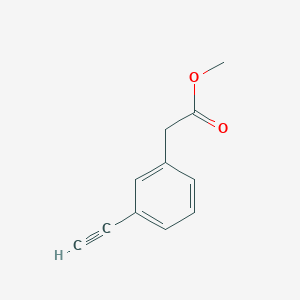
![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)
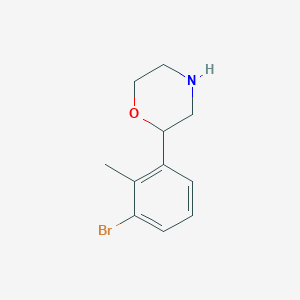
![methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13553425.png)
